molecular formula C12H14O B1361062 Cyclopropyl 3,4-xylyl ketone CAS No. 38675-78-4

Cyclopropyl 3,4-xylyl ketone

Cat. No. B1361062
CAS RN: 38675-78-4
M. Wt: 174.24 g/mol
InChI Key: RVHOLOURUAQTTL-UHFFFAOYSA-N
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Description

Cyclopropyl 3,4-xylyl ketone is a chemical compound . It is also known as a substructure in natural products and pharmaceuticals .


Synthesis Analysis

Cyclopropanes are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties . An expedient method for the α-cyclopropanation of ketones using hydrogen borrowing (HB) catalysis is described . The transformation occurs via HB alkylation of a hindered ketone with subsequent intramolecular displacement of a pendant leaving group affording the cyclopropanated product .


Molecular Structure Analysis

The molecular formula of Cyclopropyl 3,4-xylyl ketone is C12H14O . The molecular weight is 174.23900 .


Chemical Reactions Analysis

Cyclopropanes are important substructures in natural products and pharmaceuticals . Although traditional methods for their incorporation rely on cyclopropanation of an existing scaffold, the advent of transition-metal catalysis has enabled installation of functionalized cyclopropanes using cross-coupling reactions .


Physical And Chemical Properties Analysis

Cyclopropyl 3,4-xylyl ketone has a density of 1.07g/cm3 . Its boiling point is 290ºC at 760 mmHg .

Scientific Research Applications

Photocatalytic Applications

Cyclopropyl 3,4-xylyl ketone has been utilized in various photocatalytic applications. A notable instance is its use in [3+2] cycloadditions with olefins under visible light photocatalysis, facilitating the generation of highly substituted cyclopentane ring systems. This process involves the one-electron reduction of the ketone to a radical anion using a Ru(bpy)₃²⁺-based photocatalytic system (Lu, Shen, & Yoon, 2011).

Catalysis and Synthetic Chemistry

In synthetic chemistry, cyclopropyl ketones have been a focus due to their ability to undergo oxidative addition reactions. For example, cyclopropyl phenyl ketone undergoes oxidative addition to Ni(PCy3) to form nickeladihydropyran, a key intermediate in nickel-catalyzed cycloadditions for producing cyclopentane compounds (Ogoshi, Nagata, & Kurosawa, 2006). Additionally, gold(I)-catalyzed asymmetric [4+3] cycloaddition of 1-(1-alkynyl)cyclopropyl ketones with nitrones has been explored for its scope, mechanism, and applications, highlighting the kinetic resolution of these compounds (Zhang & Zhang, 2012).

Stereochemistry and Ring Expansions

Research has also delved into the stereochemistry and ring expansions involving cyclopropyl ketones. A study demonstrated the diastereo- and enantioselective formal [3 + 2] cycloaddition of cyclopropyl ketones and alkenes to form polysubstituted cyclopentane derivatives, emphasizing the role of chiral Ti(salen) complexes in these reactions (Hao, Harenberg, Wu, MacMillan, & Lin, 2018).

Organic Synthesis Applications

Cyclopropyl ketones have found significant application in organic synthesis, particularly in the formation of various compounds. For instance, they've been used in the synthesis of 4-nitro- and 4-cyano-dihydropyrroles, and pyrroles, demonstrating their utility as synthetic precursors (Wurz & Charette, 2005). Additionally, they are involved in organocatalytic Cloke-Wilson rearrangement to 2,3-dihydrofurans, showcasing their adaptability in different organic transformations (Zhang et al., 2017).

Mechanistic Studies

Cyclopropyl ketones have also been integral in mechanistic studies. They serve as probes for understanding single-electron transfer (SET) in organic reactions, particularly in the study of arylcyclopropylketyl anions (Tanko & Drumright, 1992).

Safety And Hazards

Cyclopropyl 3,4-xylyl ketone should not be released into the environment . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

Cyclopropanes have long fascinated chemists for their high ring strain and unique bonding properties . Despite this high strain, the cyclopropyl motif can be found in various natural products . Cyclopropanes are also increasingly relevant to the pharmaceutical industry, as they can serve as sp3 -rich bioisosteres for phenyl rings and provide favourable pharmacokinetic properties .

properties

IUPAC Name

cyclopropyl-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14O/c1-8-3-4-11(7-9(8)2)12(13)10-5-6-10/h3-4,7,10H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHOLOURUAQTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191970
Record name Cyclopropyl 3,4-xylyl ketone
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 3,4-xylyl ketone

CAS RN

38675-78-4
Record name Cyclopropyl(3,4-dimethylphenyl)methanone
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Record name Cyclopropyl 3,4-xylyl ketone
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Record name Cyclopropyl 3,4-xylyl ketone
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